Nilotinib

Beschreibung

This compound, also known as AMN107, is a tyrosine kinase inhibitor under investigation as a possible treatment for chronic myelogenous leukemia (CML). A Phase I clinical trial in 2006 showed that this drug was relatively safe and offered significant therapeutic benefits in cases of CML which were found to be resistant to treatment with imatinib (Gleevec), another tyrosine kinase inhibitor used as a first-line treatment for CML.

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Bcr-Abl Tyrosine Kinase Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 2B6 Inducer, and Cytochrome P450 2C8 Inducer, and UGT1A1 Inhibitor, and P-Glycoprotein Inhibitor.

This compound is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia. This compound therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.

This compound is an orally bioavailable aminopyrimidine-derivative Bcr-Abl tyrosine kinase inhibitor with antineoplastic activity. Designed to overcome imatinib resistance, this compound binds to and stabilizes the inactive conformation of the kinase domain of the Abl protein of the Bcr-Abl fusion protein, resulting in the inhibition of the Bcr-Abl-mediated proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells. This agent also inhibits the receptor tyrosine kinases platelet-derived growth factor receptor (PDGF-R) and c-kit, a receptor tyrosine kinase mutated and constitutively activated in most gastrointestinal stromal tumors (GISTs). With a binding mode that is energetically more favorable than that of imatinib, this compound has been shown to have an approximately 20-fold increased potency in kinase and proliferation assays compared to imatinib.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and is indicated for chronic myelogenous leukemia and has 30 investigational indications. This drug has a black box warning from the FDA.

antineoplastic agent

See also: this compound Hydrochloride Monohydrate (active moiety of); this compound Hydrochloride Anhydrous (active moiety of).

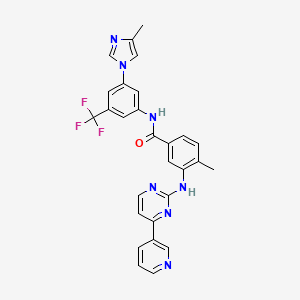

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZIURLSWUIHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042663 | |

| Record name | Nilotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nilotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

The solubility ... in aqueous solutions decreases with increasing pH, 2.01e-03 g/L | |

| Record name | Nilotinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nilotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to slightly yellowish to slightly greenish yellow powder | |

CAS No. |

641571-10-0, 923288-90-8 | |

| Record name | Nilotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641571-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nilotinib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nilotinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nilotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F41401512X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nilotinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nilotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Nilotinib in Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanism of Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), in the context of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML). We will explore its binding kinetics, inhibitory effects on critical signaling pathways, and its efficacy against resistant mutations, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction to CML and Targeted Therapy

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the t(9;22)(q34;q11) chromosomal translocation, which forms the Philadelphia chromosome.[1] This translocation results in the creation of the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase, an oncoprotein central to the pathogenesis of CML.[1][2] The uncontrolled kinase activity of BCR-ABL drives multiple downstream signaling pathways, leading to excessive proliferation of granulocytic cells, reduced apoptosis, and genomic instability.[2]

The development of imatinib, the first TKI targeting BCR-ABL, revolutionized CML treatment.[2][3] However, resistance, primarily through point mutations in the ABL kinase domain, emerged as a significant clinical challenge.[1][4][5] This spurred the development of second-generation TKIs, including this compound (formerly AMN107), which was rationally designed to have greater potency and to overcome the majority of imatinib-resistant mutations.[3][5]

Core Mechanism: High-Affinity Inhibition of the BCR-ABL Kinase

This compound is a phenylamino-pyrimidine derivative designed based on the structure of imatinib to optimize binding to the ABL kinase domain.[3][4] Its primary mechanism of action is the potent and selective inhibition of the BCR-ABL tyrosine kinase.[6][7]

Binding Mode: Similar to imatinib, this compound binds to the ATP-binding site of the ABL kinase domain.[3] It specifically stabilizes the inactive, "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif is flipped.[4][8] This prevents the kinase from adopting its active conformation, thereby blocking substrate phosphorylation and subsequent signal transduction.[2][3] The structural modifications of this compound relative to imatinib allow for a tighter, higher-affinity interaction with this inactive state.[5] This enhanced binding affinity is the basis for its increased potency, which is approximately 20- to 50-fold greater than imatinib against wild-type BCR-ABL.[3][8][9]

Inhibition of Downstream Signaling Pathways

The constitutive activity of BCR-ABL leads to the aberrant activation of several signaling pathways crucial for cell survival and proliferation.[2] By inhibiting the primary kinase, this compound effectively shuts down these downstream cascades. Key pathways affected include:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation. This compound's inhibition of BCR-ABL prevents the phosphorylation of adaptor proteins that activate Ras, thereby blocking the entire MAPK cascade.[2]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and cell survival. BCR-ABL can activate STAT5, and this compound treatment has been shown to completely inhibit its phosphorylation.[2][10] Gene expression profiling has confirmed that this compound interferes with the JAK-STAT signaling pathway in CML progenitor cells.[11]

-

PI3K/Akt Pathway: This is a major survival pathway that inhibits apoptosis. This compound blocks BCR-ABL-mediated activation of PI3K/Akt, promoting apoptosis in leukemic cells.[12]

The net result of blocking these pathways is a potent anti-leukemic effect, characterized by the inhibition of proliferation and the induction of programmed cell death (apoptosis) in Ph+ cells.[4][6]

Quantitative Analysis of this compound Potency

The superior efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is significantly lower than that of imatinib against both wild-type and mutated BCR-ABL.

Table 1: Comparative In Vitro Potency of Tyrosine Kinase Inhibitors Against Wild-Type Abl

| Compound | IC50 (nM) for Abl Kinase Inhibition | Reference(s) |

| Imatinib | 280 | [2] |

| This compound | 15 - 30 | [2][5] |

| Dasatinib | 0.6 | [2] |

Table 2: this compound IC50 Values Against Imatinib-Resistant BCR-ABL Mutations (Cellular Assays)

This compound is effective against a wide spectrum of imatinib-resistant mutations but is notably ineffective against the T315I mutation.[3][13] The sensitivity of various mutants to this compound can be broadly categorized.[2][13]

| Mutation | Category | IC50 (nM) | Reference(s) |

| Wild-Type | High Sensitivity | < 30 | [5] |

| M244V | High Sensitivity | < 70 | [2][13] |

| G250E | High Sensitivity | < 70 | [2][13] |

| Q252H | High Sensitivity | < 70 | [2][13] |

| F317L | High Sensitivity | < 70 | [2][13] |

| M351T | High Sensitivity | < 70 | [2][13] |

| Y253F | Medium Sensitivity | < 200 | [2][13] |

| E255K | Medium Sensitivity | < 200 | [2][13] |

| F359V | Medium Sensitivity | < 200 | [2][13] |

| Y253H | Low Sensitivity | < 450 | [2][13] |

| E255V | Low Sensitivity | < 450 | [2][13] |

| T315I | Insensitive | > 2000 | [2][13] |

Table 3: Clinical Responses to this compound in Imatinib-Resistant or Intolerant CML-CP Patients (24-Month Follow-up)

Clinical trials have validated the preclinical potency of this compound, demonstrating high rates of durable responses in patients who have failed imatinib therapy.

| Response Metric | Patients Achieving Response (%) | Reference(s) |

| Complete Hematologic Response (CHR) | 92% (of those without baseline CHR) | [2][7] |

| Major Cytogenetic Response (MCyR) | 59% | [7] |

| Complete Cytogenetic Response (CCyR) | 44% | [7] |

| Major Molecular Response (MMR) | 28% | [7] |

| Overall Survival at 24 months | 87% | [7] |

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Protocol 1: In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the BCR-ABL kinase.

Objective: To determine the IC50 value of this compound for BCR-ABL kinase.

Methodology:

-

Reagents: Recombinant human Abl kinase domain, biotinylated peptide substrate (e.g., Abltide), ATP, this compound stock solution (in DMSO), kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Procedure: a. Serially dilute this compound to achieve a range of concentrations. b. In a 96-well plate, combine the recombinant Abl kinase with each this compound dilution and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (often radiolabeled [γ-32P]ATP). d. Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C. e. Stop the reaction (e.g., by adding EDTA or phosphoric acid). f. Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated plate to capture the biotinylated substrate). g. Wash the plate to remove unincorporated ATP. h. Quantify the incorporated phosphate on the substrate using a scintillation counter or other appropriate detection method (e.g., luminescence-based if using non-radioactive ATP analogs).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation and viability of CML cells.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on BCR-ABL-positive cell lines (e.g., K562).

Methodology:

-

Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).

-

Procedure: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). b. Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO). c. Incubate the plate for a defined period (e.g., 72 hours).[12] d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14] e. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. f. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against this compound concentration to determine the IC50.

Protocol 3: Western Blot Analysis for Phosphoprotein Levels

This technique is used to visualize the inhibition of BCR-ABL kinase activity within the cell by measuring the phosphorylation status of downstream targets.

Objective: To confirm this compound's inhibition of BCR-ABL signaling by assessing the phosphorylation of a key downstream substrate, such as CrkL or STAT5.

Methodology:

-

Cell Treatment and Lysis: a. Culture CML cells (e.g., K562) and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours). b. Harvest the cells, wash with cold PBS, and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CrkL or anti-phospho-STAT5). c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. d. Wash the membrane again to remove unbound secondary antibody.

-

Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using an imaging system. c. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.[15]

Conclusion

This compound's mechanism of action in CML is a clear example of successful rational drug design. By binding with high affinity and specificity to the inactive conformation of the BCR-ABL kinase, it potently inhibits the oncoprotein's enzymatic activity.[3][16] This leads to the shutdown of critical downstream signaling pathways, resulting in decreased proliferation and increased apoptosis of leukemic cells.[2][4] Its ability to overcome most imatinib-resistant mutations has made it a cornerstone in both second-line and, increasingly, first-line therapy for CML.[7][17] The quantitative data on its potency and the extensive clinical validation underscore its critical role in the management of Chronic Myeloid Leukemia.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development and targeted use of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: optimal therapy for patients with chronic myeloid leukemia and resistance or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMN107 (this compound): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Impact of Baseline BCR-ABL Mutations on Response to this compound in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. This compound interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Examining the Effects of Dasatinib, Sorafenib, and this compound on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. scholars.northwestern.edu [scholars.northwestern.edu]

Nilotinib's Molecular Landscape Beyond BCR-ABL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), extending beyond its primary target, the BCR-ABL fusion protein. As the understanding of TKI polypharmacology becomes increasingly crucial for predicting both therapeutic efficacy and potential off-target effects, this document serves as a detailed resource for researchers in oncology, pharmacology, and drug development. We will delve into the key off-target kinases and non-kinase proteins affected by this compound, presenting quantitative data, detailed experimental methodologies for target identification and validation, and visualizations of the associated signaling pathways.

Introduction

This compound (formerly AMN107) was rationally designed to overcome imatinib resistance in Chronic Myeloid Leukemia (CML) by targeting the ATP-binding site of the BCR-ABL kinase with higher affinity and specificity.[1] However, like many TKIs, this compound exhibits a broader kinase inhibition profile, which contributes to its therapeutic effects in other malignancies and also accounts for some of its adverse effects. Understanding these off-target interactions is paramount for optimizing its clinical use, identifying new therapeutic indications, and designing next-generation inhibitors with improved selectivity. This guide will systematically explore the most significant and well-documented molecular targets of this compound beyond BCR-ABL.

Key Molecular Targets of this compound

This compound's off-target profile includes a range of kinases and at least one non-kinase protein. The most well-established of these are the Discoidin Domain Receptors (DDR1 and DDR2), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), c-KIT, Colony-Stimulating Factor 1 Receptor (CSF-1R), Mitogen-Activated Protein Kinases (MAPK11/p38β and MAPK12/p38α), and ZAK kinase.[2] Additionally, the non-kinase target, NAD(P)H quinone dehydrogenase 2 (NQO2), has been identified.

Data Presentation: Quantitative Inhibition Profile

The following tables summarize the in vitro inhibitory activity of this compound against its key molecular targets beyond BCR-ABL. The data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, have been compiled from various biochemical and cellular assays reported in the scientific literature.

Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs) by this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| DDR1 | Autophosphorylation | 3.7 | [3] |

| PDGFRα | Autophosphorylation | 69 | [3] |

| PDGFRβ | Autophosphorylation | 57 | [4] |

| c-KIT | Cellular Proliferation (Wild-Type) | 35 | [4] |

| c-KIT (V560G mutant) | Cellular Proliferation | 108 | [4] |

| c-KIT (V560del mutant) | Cellular Proliferation | 26 | [4] |

| c-KIT (K642E mutant) | Cellular Proliferation | 160 | [4] |

| CSF-1R | Autophosphorylation | 125-250 | [3] |

Table 2: Inhibition of Non-Receptor Tyrosine and Serine/Threonine Kinases by this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| MAPK11 (p38β) | Kinase Activity | 14 - 75 | [5] |

| MAPK12 (p38α) | Kinase Activity | 356 | [5] |

| ZAK | Binding Affinity (Predicted) | High | [2] |

Table 3: Inhibition of Non-Kinase Targets by this compound

| Target | Assay Type | IC50 (µM) | Reference(s) |

| NQO2 | Enzyme Activity | ~1.8 | [6] |

Experimental Protocols for Target Identification and Validation

The identification and characterization of this compound's molecular targets have been achieved through a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Chemical Proteomics for Target Discovery

Chemical proteomics is a powerful tool for the unbiased identification of drug targets from complex biological samples. This approach typically involves the immobilization of the drug on a solid support to "pull down" interacting proteins from cell lysates.

Experimental Workflow:

-

Synthesis of a Derivatized Probe: this compound is chemically modified to include a linker arm with a reactive group (e.g., an amine or carboxyl group) for covalent attachment to a solid support, without significantly compromising its binding affinity for its targets.

-

Immobilization of the Probe: The derivatized this compound is covalently coupled to a solid matrix, such as NHS-activated Sepharose beads, to create an affinity resin.[7]

-

Cell Lysis: Cultured cells (e.g., K562, a CML cell line) are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

-

Affinity Chromatography: The cell lysate is incubated with the this compound-coupled affinity resin. Proteins that bind to this compound are captured on the resin.

-

Washing: The resin is washed extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elution: Specifically bound proteins are eluted from the resin. This can be achieved by:

-

Competitive Elution: Using an excess of free this compound to displace the bound proteins.

-

Denaturing Elution: Using a denaturing agent like SDS-PAGE sample buffer.

-

-

Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS data is then searched against a protein database to identify the captured proteins.[6]

Kinase Inhibition Assays

Kinase inhibition assays are essential for quantifying the potency of an inhibitor against a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

General Protocol:

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., DDR1, PDGFR, c-KIT).

-

Kinase-specific substrate (e.g., a peptide or protein).

-

ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent analog.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

This compound stock solution (in DMSO).

-

96-well plates.

-

Method for detecting phosphorylation (e.g., scintillation counting, filter binding assays, fluorescence polarization, or ELISA).

-

-

Assay Procedure:

-

A dilution series of this compound is prepared in the kinase reaction buffer.

-

The purified kinase and its substrate are added to the wells of the 96-well plate.

-

The this compound dilutions (or DMSO as a vehicle control) are added to the wells and pre-incubated with the kinase.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped (e.g., by adding EDTA).

-

The extent of substrate phosphorylation is measured using the chosen detection method.

-

-

Data Analysis:

-

The amount of phosphorylation is plotted against the logarithm of the this compound concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Phosphorylation Assays

To confirm that this compound inhibits the activity of a target kinase within a cellular context, assays that measure the phosphorylation of the kinase (autophosphorylation) or its downstream substrates are performed.

Protocol for Receptor Tyrosine Kinase Autophosphorylation:

-

Cell Culture and Treatment:

-

Cells expressing the target receptor tyrosine kinase (e.g., HEK293 cells overexpressing DDR1) are cultured.

-

The cells are serum-starved to reduce basal kinase activity.

-

The cells are pre-treated with various concentrations of this compound for a specific duration.

-

The kinase is activated by adding its cognate ligand (e.g., collagen for DDR1).

-

-

Cell Lysis and Immunoprecipitation:

-

The cells are lysed, and the protein concentration is determined.

-

The target kinase is immunoprecipitated from the cell lysates using a specific antibody.

-

-

Western Blotting:

-

The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a phospho-tyrosine specific antibody to detect the level of autophosphorylation.

-

The membrane is then stripped and re-probed with an antibody against the total amount of the target kinase to ensure equal loading.

-

-

Quantification:

-

The intensity of the phosphotyrosine bands is quantified and normalized to the total protein levels.

-

The percentage of inhibition of autophosphorylation is calculated for each this compound concentration to determine the cellular IC50.

-

Signaling Pathways of Key Off-Targets

The interaction of this compound with its off-target kinases can modulate various cellular signaling pathways, leading to a range of biological effects.

Discoidin Domain Receptor 1 (DDR1)

DDR1 is a receptor tyrosine kinase that is activated by collagen. It plays a role in cell adhesion, migration, proliferation, and matrix remodeling. Dysregulation of DDR1 signaling is implicated in various cancers and fibrotic diseases. This compound is a potent inhibitor of DDR1.[3][8]

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFRα and PDGFRβ are receptor tyrosine kinases involved in cell growth, proliferation, and migration. Aberrant PDGFR signaling is a hallmark of several cancers, including glioblastoma and gastrointestinal stromal tumors (GIST). This compound effectively inhibits both PDGFRα and PDGFRβ.[3][4]

c-KIT

c-KIT is a receptor tyrosine kinase crucial for the development and maintenance of various cell types, including hematopoietic stem cells and mast cells. Activating mutations in c-KIT are oncogenic drivers in GIST and certain types of leukemia. This compound is a potent inhibitor of both wild-type and various mutant forms of c-KIT.[4]

Conclusion

This technical guide has provided a detailed examination of the molecular targets of this compound beyond its primary target, BCR-ABL. The polypharmacology of this compound, characterized by its potent inhibition of DDR1, PDGFR, and c-KIT, among other kinases, underscores the complexity of its mechanism of action. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers seeking to understand the broader biological effects of this compound. A thorough understanding of these off-target interactions is essential for the continued development of targeted cancer therapies, enabling the prediction of clinical responses, the management of adverse events, and the exploration of novel therapeutic applications for this important TKI. Further research into the intricate details of this compound's interactions with these and other potential off-targets will continue to refine our understanding and optimize the use of this and future generations of kinase inhibitors.

References

- 1. wjpls.org [wjpls.org]

- 2. Extended kinase profile and properties of the protein kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. This compound: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. researchgate.net [researchgate.net]

- 7. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound boosts the efficacy of anti-PDL1 therapy in colorectal cancer by restoring the expression of MHC-I - PMC [pmc.ncbi.nlm.nih.gov]

The Rational Design and Discovery of Nilotinib: A Targeted BCR-ABL Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nilotinib (formerly known as AMN107) is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML).[1][2] Its development was a landmark achievement in rational drug design, specifically engineered to overcome the resistance mechanisms that limit the efficacy of the first-generation TKI, imatinib. This guide provides a comprehensive technical overview of the discovery and rationale behind this compound's design, detailing the key experiments that elucidated its mechanism of action and superior efficacy. We will explore its targeted inhibition of the BCR-ABL oncoprotein, its activity against a spectrum of imatinib-resistant mutations, and its broader kinase inhibition profile.

Introduction: The Challenge of Imatinib Resistance in CML

Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML.

The advent of imatinib, a selective inhibitor of the BCR-ABL kinase, transformed the treatment landscape of CML, converting a fatal leukemia into a manageable chronic condition for many patients. However, a significant clinical challenge emerged in the form of imatinib resistance. The most common mechanism of resistance is the acquisition of point mutations within the ABL kinase domain, which either directly impair imatinib binding or stabilize the active conformation of the kinase, to which imatinib has a lower affinity.

This clinical need for therapies effective against imatinib-resistant CML spurred the development of second-generation TKIs. This compound was rationally designed based on the crystal structure of imatinib bound to the ABL kinase domain, with the goal of creating a more potent inhibitor with activity against a wide range of imatinib-resistant mutants.[3]

The Rational Design of this compound: A Structure-Based Approach

The design of this compound was a prime example of structure-activity relationship (SAR) studies and medicinal chemistry optimization. By analyzing the co-crystal structure of imatinib with the ABL kinase, researchers identified key interactions and areas for improvement. The core structure of imatinib was modified to enhance binding affinity and to overcome the steric hindrance imposed by common resistance mutations.

Key structural modifications in this compound compared to imatinib include:

-

A modified pyridine and pyrimidine core: This alteration optimizes the fit within the ATP-binding pocket of the ABL kinase.

-

The absence of the N-methylpiperazine group: This change is thought to reduce interactions with drug efflux transporters, potentially leading to more consistent intracellular concentrations.[3]

These modifications resulted in a molecule that binds to the inactive "DFG-out" conformation of the ABL kinase with significantly higher affinity than imatinib.[4] This enhanced binding affinity translates to a 20- to 50-fold increase in potency against wild-type BCR-ABL.[5] Crucially, the structural changes also allow this compound to accommodate many of the mutations that confer resistance to imatinib, with the notable exception of the T315I "gatekeeper" mutation.[5]

Preclinical Evaluation and Mechanism of Action

A series of key in vitro and cellular assays were instrumental in characterizing the activity and selectivity of this compound.

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of kinases to determine its selectivity. As a highly selective inhibitor, this compound potently targets the BCR-ABL kinase while exhibiting significantly less activity against a broad range of other kinases.

| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) |

| BCR-ABL | <30 | 600 |

| c-Kit | 210 | 120 |

| PDGFRα | 69 | - |

| PDGFRβ | - | - |

| CSF-1R | 125-250 | - |

| DDR1 | 3.7 | - |

| LCK | 550 | 1250 |

| c-Src | 4600 | >10000 |

Table 1: In vitro kinase inhibition profile of this compound compared to Imatinib. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.[3][6][7]

Activity Against Imatinib-Resistant BCR-ABL Mutations

A critical aspect of this compound's preclinical evaluation was its ability to inhibit the proliferation of cells expressing imatinib-resistant BCR-ABL mutations. Ba/F3 murine pro-B cells, which are dependent on interleukin-3 (IL-3) for survival, can be rendered IL-3 independent by the expression of constitutively active kinases like BCR-ABL. This model is a cornerstone for testing the efficacy of TKIs.

| BCR-ABL Mutation | This compound IC50 (nM) | Imatinib IC50 (nM) |

| Wild-type | <30 | 600 |

| G250E | 25 | 1500 |

| E255K | 43 | 5000 |

| E255V | 120 | >10000 |

| T315I | >10000 | >10000 |

| M351T | 30 | 3000 |

| F359V | 35 | 2000 |

| Y253H | 130 | >10000 |

| H396P | 20 | 1000 |

Table 2: Proliferation inhibition (IC50) of this compound and Imatinib against Ba/F3 cells expressing wild-type and various imatinib-resistant BCR-ABL mutations.[4][8][9]

Key Experimental Methodologies

The following sections provide detailed protocols for the pivotal experiments used to characterize this compound.

Cell Culture of Ba/F3 and K562 Cells

Ba/F3 Cell Lines: Murine pro-B Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL murine IL-3 for the parental cell line.[3][5][10] Ba/F3 cells engineered to express wild-type or mutant BCR-ABL are cultured in the same medium without IL-3, as the constitutive kinase activity of BCR-ABL drives their proliferation and survival.[5][10] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

K562 Cell Line: The human CML blast crisis cell line K562, which endogenously expresses the BCR-ABL protein, is cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay for IC50 Determination

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Ba/F3 cells expressing wild-type or mutant BCR-ABL

-

RPMI-1640 medium with 10% FBS

-

This compound and Imatinib stock solutions (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Seed Ba/F3 cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound and Imatinib in culture medium.

-

Add the drug dilutions to the wells in triplicate, with a final DMSO concentration not exceeding 0.1%. Include a vehicle control (DMSO only).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[12][13]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][9]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Incubate at room temperature in the dark for 2-4 hours or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Western Blot Analysis of BCR-ABL Phosphorylation

This technique is used to assess the inhibition of BCR-ABL kinase activity by measuring the phosphorylation status of BCR-ABL and its downstream substrates.

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-BCR (Tyr177) (e.g., Cell Signaling Technology #3901, 1:1000 dilution)[8]

-

Total ABL (e.g., 1:1000 dilution)

-

Phospho-STAT5 (Tyr694) (e.g., 1:1000 dilution)

-

Total STAT5 (e.g., 1:1000 dilution)

-

β-actin (loading control, e.g., 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, 1:2000 to 1:5000 dilution)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed K562 cells and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Harvest the cells, wash with ice-cold PBS, and lyse in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the purified ABL kinase.

Materials:

-

Recombinant ABL kinase domain

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP solution

-

Peptide substrate (e.g., Abltide)

-

This compound stock solution

-

[γ-33P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

Phosphocellulose paper or other capture method (for radiometric assay)

-

Scintillation counter or luminescence plate reader

Protocol (Radiometric):

-

Prepare a reaction mixture containing kinase reaction buffer, the peptide substrate, and the desired concentration of this compound.

-

Add the recombinant ABL kinase to the mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.

-

Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-33P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to a no-drug control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's action is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the BCR-ABL signaling pathway and the experimental workflows described above.

References

- 1. Antibodies for Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Ba/F3-BCR-ABL-M244V-Cell-Line - Kyinno Bio [kyinno.com]

- 4. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]

- 5. researchgate.net [researchgate.net]

- 6. cytion.com [cytion.com]

- 7. Phospho-Bcr (Tyr177) Antibody (#3901) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. BCR-ABL-F317L Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Examining the Effects of Dasatinib, Sorafenib, and this compound on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phospho-Bcr (Tyr177) Antibody | Cell Signaling Technology [cellsignal.com]

Nilotinib's Role in Inducing Autophagy in Neurons: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) approved for chronic myelogenous leukemia (CML), has emerged as a promising agent for neurodegenerative diseases by promoting the autophagic clearance of proteopathic aggregates.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces autophagy in neurons. The primary mechanism involves the inhibition of Abelson (c-Abl) tyrosine kinase, a key negative regulator of the autophagy process.[4][5][6] By inhibiting c-Abl, this compound facilitates the activation of Parkin, an E3 ubiquitin ligase, and enhances its interaction with Beclin-1, a crucial protein in the formation of autophagosomes.[1] This cascade ultimately leads to the efficient lysosomal degradation of misfolded proteins, such as α-synuclein and β-amyloid (Aβ), which are hallmarks of Parkinson's and Alzheimer's disease, respectively.[2][7] This document consolidates key quantitative data, details common experimental protocols, and visualizes the core signaling pathways.

Core Signaling Pathways in this compound-Induced Neuronal Autophagy

This compound modulates several signaling pathways to enhance autophagic flux in neurons. The most well-documented mechanisms center on the inhibition of c-Abl and the subsequent activation of Parkin-dependent autophagy. Additional pathways, such as AMPK activation, have also been reported.

c-Abl Inhibition and Parkin Activation

In several neurodegenerative disorders, the tyrosine kinase c-Abl is aberrantly activated, leading to the suppression of autophagy.[4][8][9] c-Abl negatively regulates the E3 ubiquitin ligase Parkin by phosphorylating it at Tyr143, which impairs its activity.[5] this compound, by inhibiting the kinase activity of c-Abl, prevents this inhibitory phosphorylation.[2][5] This allows Parkin to become active and mediate the clearance of damaged mitochondria (mitophagy) and ubiquitinated protein aggregates.[1][5] Activated Parkin interacts with Beclin-1, a key component of the class III PI3K complex, to initiate the formation of autophagosomes for subsequent lysosomal degradation.[1]

AMPK-Mediated Autophagy

In non-neuronal cells, this compound has been shown to induce autophagy by activating AMP-activated protein kinase (AMPK).[10] This occurs through the suppression of Protein Phosphatase 2A (PP2A), leading to increased AMPK phosphorylation.[10] Activated AMPK can then phosphorylate and activate ULK1 (Unc-51-like autophagy activating kinase 1), a key initiator of the autophagic process.[11] While this pathway is well-established in cancer cell lines, its specific role in this compound-induced neuronal autophagy requires further investigation but represents a potential secondary mechanism.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key autophagy-related markers and substrates in neuronal models, as reported in peer-reviewed literature.

Table 1: Effect of this compound on Autophagy-Related Protein Levels

| Model System | Treatment | Target Protein | Change | p-value | Reference |

| Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Phospho-T412 Abl | ↓ 45% | <0.05 | [1] |

| Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Parkin | ↑ 62% | <0.05 | [1] |

| Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Beclin-1 | ↑ 53% | <0.05 | [1] |

| Aβ₁₋₄₂-stressed B35 cells | This compound | Parkin | ↑ 39% | <0.05 | [1] |

| Aβ₁₋₄₂-stressed B35 cells | This compound | Proteasome Activity | ↑ (Reversed 43% decrease) | <0.05 | [1] |

Table 2: Effect of this compound on Substrate Clearance via Autophagy

| Model System | Treatment | Substrate | Location | Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Aβ₁₋₄₂ | Autophagic Vacuole (AV10) | ↓ 4.3-fold | <0.05 |[1] | | Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Aβ₁₋₄₂ | Lysosomes | ↑ 5.5-fold | <0.05 |[1] | | Lentiviral Aβ₁₋₄₂ WT Mice | 10 mg/kg this compound (3 wks) | Parkin | Lysosomes | ↑ 5-fold | <0.05 |[1] | | A53T α-synuclein Mice | 10 mg/kg this compound | α-synuclein | Lysosomes | ↑ from 109 ng/ml to 333 ng/ml | <0.05 |[2] | | A53T α-synuclein Mice | 10 mg/kg this compound | p-Tau | Lysosomes | ↑ from 129 ng/ml to 321 ng/ml | <0.05 |[2] | | Lentiviral α-synuclein Mice | 10 mg/kg this compound (3 wks) | α-synuclein | Substantia Nigra | ↓ 84% clearance | <0.05 |[2] |

Key Experimental Protocols

The investigation of this compound's effects on neuronal autophagy relies on a combination of in vivo animal models and in vitro cell culture systems.

In Vivo Murine Models of Neurodegeneration

-

Model Generation: Neurodegenerative pathologies are often modeled in mice (e.g., C57BL/6) through two primary methods:

-

Transgenic Models: Utilizing mice that express mutant human proteins, such as A53T α-synuclein.[2][12]

-

Lentiviral Gene Transfer: Stereotaxic injection of lentiviral vectors encoding proteins like Aβ₁₋₄₂ or α-synuclein directly into specific brain regions, such as the hippocampus or substantia nigra.[1][2][13]

-

-

This compound Administration: this compound is typically dissolved in DMSO and administered via daily intraperitoneal (I.P.) injections at a dose of 10 mg/kg for a period of several weeks (e.g., 3 weeks).[1][2]

-

Tissue Analysis: Following treatment, animals are euthanized, and brains are perfused and dissected.[2] Brain tissue is then used for:

-

Immunohistochemistry (IHC): To visualize the localization and levels of proteins like α-synuclein and tyrosine hydroxylase (TH) in brain sections.[2][12]

-

Western Blotting: To quantify the total levels of proteins (e.g., Parkin, Beclin-1, Abl) in brain lysates.[1]

-

Subcellular Fractionation: To isolate autophagic vacuoles and lysosomes to measure the concentration of specific substrates (e.g., Aβ, p-Tau) via ELISA.[1][2]

-

Autophagic Vacuole (AV) Isolation and Analysis

-

Protocol: A key technique to quantify autophagic clearance involves the isolation of AVs from brain tissue lysates.[1][2]

-

Steps:

-

Brain tissue is homogenized in a specific buffer.

-

The homogenate is subjected to differential centrifugation to pellet heavy membranes.

-

The supernatant is loaded onto a discontinuous sucrose gradient.

-

Ultracentrifugation separates cellular components based on density, allowing for the collection of fractions corresponding to early autophagic vacuoles (e.g., AV10) and late autophagolysosomes/lysosomes.

-

The protein content (e.g., Aβ, α-synuclein, Parkin) in each fraction is quantified using an enzyme-linked immunosorbent assay (ELISA).[1][2]

-

Western Blotting Protocol

-

Purpose: To determine the relative abundance of specific proteins in total brain or cell lysates.

-

Steps:

-

Proteins are extracted from tissues or cells and their concentration is determined.

-

Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-Abl, anti-Parkin, anti-Beclin-1, anti-LC3).[2]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

-

A chemiluminescent substrate is added, and the resulting light signal is captured, with band intensity corresponding to protein abundance. Densitometry is used for quantification relative to a loading control like actin or tubulin.[2]

-

Conclusion and Future Directions

This compound robustly induces neuronal autophagy, primarily through the inhibition of c-Abl, which in turn unleashes the autophagic machinery involving Parkin and Beclin-1. This mechanism facilitates the clearance of neurotoxic protein aggregates central to the pathology of diseases like Parkinson's and Alzheimer's.[1][4][6] Quantitative data consistently demonstrates that this compound not only reduces the burden of these proteins in autophagic vacuoles but also enhances their delivery to lysosomes for final degradation.[1][2] Clinical studies have provided corroborating evidence, showing that this compound alters the expression of autophagy-related genes in the CSF of patients.[14][15]

Future research should aim to further elucidate the interplay between the c-Abl and AMPK pathways in neurons and explore the full range of substrates cleared by this compound-induced autophagy. Optimizing dosage to maximize autophagic induction while minimizing potential side effects remains a critical step for the clinical translation of this compound as a neuroprotective therapeutic.[3][16]

References

- 1. This compound-induced autophagic changes increase endogenous parkin level and ubiquitination, leading to amyloid clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Frontiers | c-Abl Activation Linked to Autophagy-Lysosomal Dysfunction Contributes to Neurological Impairment in Niemann-Pick Type A Disease [frontiersin.org]

- 5. Targeting mitophagy in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Induces Autophagy in Hepatocellular Carcinoma through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. Alteration of Autophagy and Glial Activity in this compound-Treated Huntington’s Disease Patients [mdpi.com]

- 16. Pharmacokinetics and pharmacodynamics of a single dose this compound in individuals with Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research of Nilotinib in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein. Current therapies primarily manage symptoms, highlighting the urgent need for disease-modifying treatments. Nilotinib, a c-Abl tyrosine kinase inhibitor approved for chronic myeloid leukemia, has emerged as a promising candidate in preclinical studies for its potential to target the underlying pathology of PD. This technical guide provides an in-depth overview of the preclinical research on this compound in Parkinson's disease, focusing on its mechanisms of action, efficacy in various animal models, and key experimental findings. The information is presented to aid researchers, scientists, and drug development professionals in understanding the scientific rationale and experimental basis for the continued investigation of this compound as a potential therapeutic for Parkinson's disease.

Introduction

The protein c-Abl (Abelson tyrosine kinase) has been identified as a key player in the pathological processes of Parkinson's disease.[1] Increased activation of c-Abl is observed in the brains of PD patients and in preclinical models of the disease.[2][3] This activation is linked to oxidative stress and contributes to the neurodegenerative process.[3] this compound, a potent c-Abl inhibitor, has been investigated for its neuroprotective potential due to its ability to cross the blood-brain barrier to some extent and modulate key pathological pathways in PD.[4][5] Preclinical evidence suggests that this compound may offer neuroprotection through multiple mechanisms, including the enhancement of autophagy-mediated clearance of α-synuclein, reduction of neuroinflammation, and protection of dopaminergic neurons.[6][7][8]

Mechanism of Action

Inhibition of c-Abl and Enhancement of Autophagy

The primary mechanism of this compound in the context of Parkinson's disease is the inhibition of c-Abl.[2] Activated c-Abl has been shown to phosphorylate and inhibit the E3 ubiquitin ligase Parkin, a protein whose mutations are linked to familial forms of PD.[2] The inhibition of Parkin leads to the accumulation of its substrates, contributing to neuronal cell death.[9] By inhibiting c-Abl, this compound is proposed to restore Parkin function, thereby promoting the clearance of misfolded proteins.[2]

Furthermore, c-Abl inhibition by this compound has been demonstrated to induce autophagy, a cellular process responsible for the degradation of aggregated proteins and damaged organelles.[5][6] This is particularly relevant for the clearance of α-synuclein aggregates, a pathological hallmark of PD.[8][10] Studies have shown that this compound treatment can lead to the autophagic degradation of α-synuclein, suggesting a direct role in reducing the toxic protein burden in the brain.[6][10]

Figure 1: Proposed mechanism of this compound in Parkinson's disease.

Anti-Neuroinflammatory Effects

Neuroinflammation, mediated by microglia, is increasingly recognized as a critical component in the progression of Parkinson's disease.[7] Preclinical studies have shown that this compound can suppress microglia-mediated neuroinflammation.[7] In lipopolysaccharide (LPS)-induced neuroinflammation models, this compound significantly reduced the production of pro-inflammatory factors such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[7] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[7]

Figure 2: this compound's role in mitigating neuroinflammation.

Preclinical Efficacy in Animal Models

This compound has been evaluated in several preclinical models of Parkinson's disease, demonstrating its potential to protect dopaminergic neurons and improve motor function.

MPTP-Induced Parkinson's Disease Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used acute model of PD that causes loss of dopaminergic neurons. Studies have shown that administration of this compound in MPTP-intoxicated mice reduces the activation of c-Abl and prevents dopamine neuron loss and behavioral deficits.[9][11]

α-Synuclein Transgenic Models

In transgenic mouse models that overexpress human α-synuclein (e.g., A53T mutation), this compound treatment has been shown to decrease the levels of brain α-synuclein.[6] This reduction is associated with the enhancement of autophagic clearance.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical studies of this compound in Parkinson's disease models.

Table 1: Effects of this compound on α-Synuclein Levels

| Animal Model | This compound Dose | Treatment Duration | Reduction in α-Synuclein | Reference |

| A53T α-synuclein transgenic mice (7-8 months old) | 10 mg/kg/day (i.p.) | 3 weeks | ~47% decrease in total brain human α-synuclein (from 885 ng/ml to 467 ng/ml) | [6] |

| A53T α-synuclein transgenic mice (5-6 months old) | 1 mg/kg or 5 mg/kg (every other day) | 6 weeks | ~48% decrease with 1 mg/kg (from 665 ng/ml to 344 ng/ml); ~24% decrease with 5 mg/kg (to 503 ng/ml) | [12] |

Table 2: Effects of this compound on Dopamine and its Metabolites

| Animal Model | This compound Dose | Outcome | Reference |

| MPTP-intoxicated mice | Not specified | Protected against MPTP-induced dopamine depletion | [11] |

| Naïve mice | 25 mg/kg and 50 mg/kg (i.p., single dose) | Significantly reduced striatal levels of Cdk5-pTyr15 and DARPP-32-pThr75 | [13] |

| MPTP mice | 25 mg/kg | Normalized abnormally elevated striatal levels of DARPP-32-pThr75 | [13] |

Table 3: Effects of this compound on Motor Function

| Animal Model | This compound Dose | Behavioral Test | Outcome | Reference |

| MPTP mice | 25 mg/kg | Rotarod test | Significant increase in latency to fall | [13] |

| MPTP mice | 10 mg/kg and 25 mg/kg | Foot printing test | Significant increase in stride length of the forepaw | [13] |

| Thy1-αSyn transgenic mice | 0.25 mg/d (intranasal) | Motor test | Prevented an increase in errors/step | [14] |

Experimental Protocols

MPTP-Induced Parkinson's Disease Model

-

Animal Model: C57BL/6 mice are commonly used.

-

MPTP Administration: A typical acute regimen involves four intraperitoneal (i.p.) injections of MPTP (20 mg/kg, free base) at 2-hour intervals.[11]

-

This compound Treatment: this compound or vehicle is administered to the mice. Dosing and timing relative to MPTP administration can vary between studies. For example, this compound (25 mg/kg) can be administered 30 minutes before the mice are sacrificed.[13]

-

Outcome Measures: Striatal dopamine and its metabolites are analyzed by HPLC-ECD.[11] Behavioral tests such as the rotarod and footprinting tests are used to assess motor function.[13]

α-Synuclein Transgenic Mouse Model

-

Animal Model: Mice transgenic for human α-synuclein with a pathogenic mutation (e.g., A53T) are used.[6]

-

This compound Administration: this compound is typically administered daily via i.p. injection at doses ranging from 1 to 10 mg/kg for several weeks.[6][12]

-

Outcome Measures: Brain lysates are analyzed for α-synuclein levels using ELISA.[6] Markers of autophagy (e.g., LC3-II, Beclin-1) are assessed by Western blot.[6]

LPS-Induced Neuroinflammation Model

-

Cell Culture Model: BV2 microglial cells are treated with lipopolysaccharide (LPS) to induce an inflammatory response.[7]

-

Animal Model: Mice are injected with LPS into the brain to induce neuroinflammation.[7]

-

This compound Treatment: this compound is administered to the cells or animals prior to or concurrently with LPS stimulation.[7]

-

Outcome Measures: Production of pro-inflammatory cytokines is measured in cell culture media or brain tissue.[7] Microglial activation and dopaminergic neuronal loss are assessed in brain sections.[7]

Figure 3: Generalized workflow for preclinical evaluation of this compound.

Discussion and Future Directions

The preclinical data strongly suggest that this compound holds promise as a disease-modifying therapy for Parkinson's disease. Its ability to target multiple key pathological pathways, including c-Abl signaling, α-synuclein clearance, and neuroinflammation, provides a strong rationale for its clinical investigation. However, several questions remain to be addressed.

The optimal dose of this compound for treating neurodegenerative diseases is likely lower than that used for cancer, and further studies are needed to determine the most effective and safe dosing regimen.[10] The extent of blood-brain barrier penetration at these lower doses is a critical factor that requires further characterization.[4] While preclinical studies have been encouraging, the translation of these findings to human patients is the ultimate goal.[4] Early phase clinical trials have been conducted, but larger, well-controlled studies are necessary to definitively establish the efficacy and safety of this compound in patients with Parkinson's disease.[4][15]

Future preclinical research could focus on exploring combination therapies, identifying biomarkers to predict treatment response, and investigating the long-term effects of this compound treatment. The development of novel c-Abl inhibitors with improved brain penetrance and selectivity could also be a fruitful area of research.[16]

Conclusion

Preclinical research has provided a solid foundation for the investigation of this compound as a potential therapeutic agent for Parkinson's disease. Its multifaceted mechanism of action, targeting both protein aggregation and neuroinflammation, makes it a compelling candidate for disease modification. The quantitative data from animal models demonstrate its ability to reduce α-synuclein pathology, protect dopaminergic neurons, and improve motor function. While challenges remain in translating these findings to the clinic, the preclinical evidence strongly supports the continued development and evaluation of this compound and other c-Abl inhibitors for the treatment of Parkinson's disease. This technical guide serves as a comprehensive resource for understanding the preclinical journey of this compound and provides a basis for future research and development efforts in this promising area.

References

- 1. The need for novel c-Abl inhibitors - Cure Parkinson's [cureparkinsons.org.uk]

- 2. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]

- 3. This compound – Differentiating the Hope from the Hype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurologytoday.aan.com [neurologytoday.aan.com]

- 5. This compound Effects in Parkinson’s disease and Dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound inhibits microglia-mediated neuroinflammation to protect against dopaminergic neuronal death in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The c-Abl inhibitor, this compound, protects dopaminergic neurons in a preclinical animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Enhances Toxic Protein Removal from Parkinson's Disease Neurons - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A novel tyrosine kinase inhibitor AMN107 (this compound) normalizes striatal motor behaviors in a mouse model of Parkinson’s disease [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound: results from the latest trial | Parkinson's UK [parkinsons.org.uk]

- 16. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Nilotinib for Alzheimer's Disease Models: A Technical Guide

Introduction

Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor, is an FDA-approved medication for the treatment of chronic myeloid leukemia (CML).[1][2] Its mechanism of action, which involves targeting the Abelson (c-Abl) tyrosine kinase, has prompted significant research into its potential repurposing for neurodegenerative disorders, including Alzheimer's disease (AD).[1][3] Alzheimer's is characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[2] Preclinical and early-stage clinical studies suggest that this compound may offer a disease-modifying strategy by promoting the clearance of these neurotoxic proteins.[3][4] This technical guide provides an in-depth overview of the investigation of this compound in AD models, summarizing key data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action